molecular formula C28H37FO7 B12407923 Betamethasone dipropionate-d10

Betamethasone dipropionate-d10

Cat. No.: B12407923
M. Wt: 514.6 g/mol
InChI Key: CIWBQSYVNNPZIQ-SCNNTSHJSA-N
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Description

Betamethasone dipropionate-d10 is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is a deuterated form of betamethasone dipropionate, where ten hydrogen atoms are replaced by deuterium. This modification enhances the compound’s stability and metabolic profile, making it a valuable tool in pharmacokinetic studies and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of betamethasone dipropionate-d10 involves multiple steps, starting from the parent compound, betamethasone. The process typically includes the introduction of deuterium atoms through deuterated reagents or solvents. Key steps include:

    Deuteration of Betamethasone: Betamethasone is reacted with deuterated reagents to replace hydrogen atoms with deuterium.

    Esterification: The deuterated betamethasone is then esterified with propionic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of betamethasone are subjected to deuteration using deuterated reagents.

    Purification: The deuterated product is purified using techniques such as crystallization or chromatography.

    Esterification: The purified deuterated betamethasone is esterified with propionic acid under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Betamethasone dipropionate-d10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation Products: this compound oxide.

    Reduction Products: this compound alcohol.

    Substitution Products: Halogenated derivatives of this compound.

Scientific Research Applications

Betamethasone dipropionate-d10 has a wide range of applications in scientific research:

    Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of betamethasone.

    Drug Development: It serves as a reference compound in the development of new glucocorticoid drugs.

    Biological Research: The compound is used to investigate the anti-inflammatory and immunosuppressive mechanisms of glucocorticoids.

    Medical Applications: this compound is used in the formulation of topical treatments for inflammatory skin conditions.

Mechanism of Action

Betamethasone dipropionate-d10 exerts its effects by binding to specific intracellular glucocorticoid receptors. This binding leads to the modulation of gene expression, resulting in the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators. The molecular targets include:

    Glucocorticoid Receptors: Activation of these receptors leads to the suppression of inflammatory responses.

    Phospholipase A2: Inhibition of this enzyme reduces the production of arachidonic acid and subsequent inflammatory mediators.

    Cytokines: The compound downregulates the expression of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha.

Comparison with Similar Compounds

    Betamethasone Dipropionate: The non-deuterated form with similar pharmacological properties.

    Betamethasone Valerate: Another ester of betamethasone with slightly different pharmacokinetics and potency.

    Betamethasone Sodium Phosphate: A water-soluble ester used for injectable formulations.

Uniqueness: Betamethasone dipropionate-d10 is unique due to its deuterium substitution, which enhances its metabolic stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in drug development and research compared to its non-deuterated counterparts.

Properties

Molecular Formula

C28H37FO7

Molecular Weight

514.6 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3,3-pentadeuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1/i1D3,2D3,6D2,7D2

InChI Key

CIWBQSYVNNPZIQ-SCNNTSHJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC

Origin of Product

United States

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